3-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol
Description
Structural and Functional Significance of Pyrazolo[3,4-d]Pyrimidine Heterocycles
Pyrazolo[3,4-d]pyrimidine is a fused bicyclic heterocycle comprising pyrazole and pyrimidine rings. Its planar structure and nitrogen-rich architecture enable it to mimic the adenine moiety of ATP, allowing competitive binding to the hinge region of kinase active sites. This scaffold’s versatility arises from three key positions (1, 4, and 6) that can be functionalized to optimize pharmacokinetic and pharmacodynamic properties. For example:
- Position 1 : Often substituted with aromatic groups (e.g., phenyl) to enhance hydrophobic interactions with kinase pockets.
- Position 4 : Modified with amino-linked groups (e.g., 4-methoxyphenyl) to improve solubility and target specificity.
- Position 6 : Functionalized with aliphatic chains (e.g., propan-1-ol) to facilitate hydrogen bonding with catalytic residues.
The electronic effects of substituents further modulate binding affinity. Methoxy groups, for instance, donate electron density through resonance, stabilizing interactions with hydrophobic regions of kinases. Table 1 summarizes the structural contributions of substituents in pyrazolo[3,4-d]pyrimidine derivatives.
Table 1: Key Substituents and Their Roles in Pyrazolo[3,4-d]Pyrimidine-Based Kinase Inhibitors
| Position | Substituent | Role in Kinase Inhibition |
|---|---|---|
| 1 | Phenyl | Enhances hydrophobic packing |
| 4 | 4-Methoxyphenylamino | Improves solubility and target engagement |
| 6 | Propan-1-olamine | Facilitates hydrogen bonding |
Role of 3-((4-((4-Methoxyphenyl)Amino)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-6-Yl)Amino)Propan-1-Ol in Kinase Inhibition
The compound this compound integrates strategic modifications to optimize kinase inhibitory activity:
- 1-Phenyl Substitution : The phenyl group at position 1 anchors the molecule within the hydrophobic cleft of kinases, as demonstrated in EGFR inhibitors. This substitution reduces rotational freedom, ensuring stable binding.
- 4-(4-Methoxyphenyl)Amino Group : The methoxy group on the para position of the phenyl ring enhances electron donation, stabilizing π-π stacking interactions with tyrosine residues in VEGFR. Additionally, the amino linker increases solubility, addressing a common limitation of heterocyclic scaffolds.
- 6-Propan-1-olamine Chain : The hydroxyl group in the propanolamine side chain forms hydrogen bonds with aspartate or glutamate residues in the kinase’s catalytic loop, mimicking ATP’s ribose moiety. This interaction is critical for displacing ATP and achieving competitive inhibition.
Recent synthetic advancements, such as four-component one-pot reactions, have enabled efficient production of similar pyrazolo[3,4-d]pyrimidine derivatives. For example, condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols yields functionalized analogs with high purity. The compound’s synthesis likely follows a analogous pathway, leveraging sodium alkoxide-mediated cyclization to assemble the core scaffold.
Structural studies of related compounds, such as 4-ethoxy-6-(2-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, reveal that substituent orientation profoundly affects binding mode. In the case of this compound, the propanolamine chain’s flexibility may allow adaptive binding to divergent kinase conformations, a feature observed in pan-kinase inhibitors.
Properties
IUPAC Name |
3-[[4-(4-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-29-17-10-8-15(9-11-17)24-19-18-14-23-27(16-6-3-2-4-7-16)20(18)26-21(25-19)22-12-5-13-28/h2-4,6-11,14,28H,5,12-13H2,1H3,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQKMELYCSSNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol is a derivative of the pyrazolo[3,4-d]pyrimidine class, known for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 390.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with an amino group and a propanol moiety, which may contribute to its biological properties.
Research has demonstrated that compounds in the pyrazolo[3,4-d]pyrimidine class often act as epidermal growth factor receptor inhibitors (EGFRIs) . These inhibitors are crucial in targeting signaling pathways involved in cell proliferation and survival, particularly in cancer cells. The specific compound under review has shown promise in inhibiting EGFR activity, which is a common target in various cancers.
Key Mechanisms:
- Inhibition of EGFR : Compounds similar to the one studied have been reported to inhibit both wild-type and mutant forms of EGFR with IC50 values in the nanomolar range. For instance, one study reported an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant variant .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly, leading to cell cycle arrest at the S and G2/M phases .
In Vitro Studies
Several studies have assessed the anti-proliferative activity of this compound against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| A549 (Lung cancer) | 8.21 | Significant reduction in proliferation |
| HCT116 (Colorectal) | 19.56 | Moderate anti-proliferative effect |
| Additional Cell Lines | Varies | Notable apoptotic induction observed |
These findings suggest that the compound possesses significant anti-cancer properties, particularly against lung and colorectal cancer cells.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to EGFR. The results indicate strong binding interactions with critical residues within the active site of EGFR, further supporting its potential as an effective inhibitor .
Case Studies
A notable case study involved a series of synthesized pyrazolo[3,4-d]pyrimidine derivatives that included this compound. The study highlighted their efficacy as EGFR inhibitors and their ability to overcome resistance mechanisms seen in certain cancers. The derivatives were evaluated for their pharmacokinetic properties and demonstrated favorable profiles that suggest good bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
A structural and functional comparison with analogous pyrazolo[3,4-d]pyrimidine derivatives is provided below, based on substituent variations, molecular properties, and inferred pharmacological implications.
Table 1: Comparative Analysis of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations
Substituent Effects on Solubility: The target compound’s 3-aminopropanol group likely improves aqueous solubility compared to non-hydroxylated analogs like the chloro/methyl derivative (289.72 g/mol, ).
Electronic and Steric Modifications: The 4-methoxyphenylamino group in the target compound and ’s analog may enhance π-π stacking in kinase binding pockets, whereas chloro substituents () could induce steric hindrance. Fluorinated aryl groups () often improve metabolic stability and target affinity.
Molecular Weight Trends :
- The target compound’s higher molecular weight (~378 g/mol) compared to and ’s analogs (~289 g/mol) reflects its extended substituents, which may affect bioavailability.
Synthetic Accessibility: The 3-aminopropanol chain in the target compound likely requires multi-step synthesis (similar to ’s reflux-based method ), whereas methyl/chloro derivatives () are simpler to prepare.
Q & A
Q. What are the key considerations for synthesizing 3-((4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol to ensure high yield and purity?
The synthesis of this compound requires careful optimization of reaction conditions. Key steps include:
- Solvent selection : Ethanol or butanol under reflux conditions are commonly used for pyrazolo-pyrimidine derivatives to enhance solubility and reaction efficiency .
- Temperature control : Maintaining precise temperatures (e.g., reflux at 78°C for ethanol) minimizes side reactions and ensures regioselectivity .
- Purification : Column chromatography with ethyl acetate/hexane (1:4) or recrystallization from methanol/2-propanol effectively isolates the product .
- Monitoring : Thin-layer chromatography (TLC) or HPLC should be employed to track reaction progress and confirm purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the substitution pattern of the pyrazolo-pyrimidine core and propanolamine side chain .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula and detects isotopic patterns for halogenated intermediates .
- Infrared Spectroscopy (IR) : Identifies functional groups like NH (stretch ~3300 cm) and C-O (from the methoxyphenyl group) .
- Elemental Analysis : Ensures >95% purity by matching calculated and observed C, H, N percentages .
Q. How can researchers design initial biological activity screens for this compound?
- Target selection : Prioritize kinases or receptors where pyrazolo-pyrimidines are known to interact (e.g., anti-cancer targets like EGFR or inflammatory mediators like COX-2) .
- In vitro assays : Use enzyme inhibition assays (e.g., fluorescence-based kinase assays) or cell viability tests (MTT assay) at concentrations ranging from 1 nM to 100 µM .
- Control compounds : Include structurally related analogs (e.g., 2-(benzylamino)ethanol derivatives) to benchmark activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?
- Solvent polarity adjustment : Replace ethanol with dimethylformamide (DMF) for reactions requiring higher polarity, reducing undesired cyclization by-products .
- Catalyst screening : Test Pd/C or CuI for coupling reactions involving the methoxyphenylamino group to improve regioselectivity .
- Stepwise purification : Isolate intermediates (e.g., 4-((4-methoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine) before introducing the propanolamine side chain to prevent cross-reactivity .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data?
- Pharmacokinetic profiling : Assess solubility (via shake-flask method) and metabolic stability (using liver microsomes) to identify bioavailability limitations .
- Target engagement assays : Use surface plasmon resonance (SPR) to confirm direct binding to the proposed target in cellular lysates .
- Dose-response refinement : Adjust dosing regimens in animal models to account for differences in tissue penetration (e.g., higher doses for CNS targets) .
Q. How can structure-activity relationship (SAR) studies focus on the pyrazolo[3,4-d]pyrimidine core to enhance potency?
- Substituent variation : Synthesize analogs with electron-withdrawing groups (e.g., -CF) at the 4-methoxyphenyl position to modulate electronic effects on binding affinity .
- Side chain modification : Replace propan-1-ol with morpholine or piperazine derivatives to improve solubility and pharmacokinetic properties .
- Crystallographic analysis : Co-crystallize the compound with its target (e.g., a kinase domain) to identify critical hydrogen-bonding interactions .
Q. What methodologies address solubility challenges in pharmacological testing of this compound?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility without inducing cytotoxicity .
- Prodrug design : Introduce ester or phosphate groups at the propanolamine hydroxyl to improve membrane permeability, followed by enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability for in vivo studies .
Q. How can researchers validate target engagement in cellular models for this compound?
- Cellular thermal shift assay (CETSA) : Measure thermal stabilization of the target protein in lysates after compound treatment to confirm binding .
- Knockout/knockdown models : Use CRISPR-Cas9 to delete the putative target gene and assess loss of compound efficacy .
- Bioluminescence resonance energy transfer (BRET) : Monitor real-time interactions between the compound and a luciferase-tagged target protein in live cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
